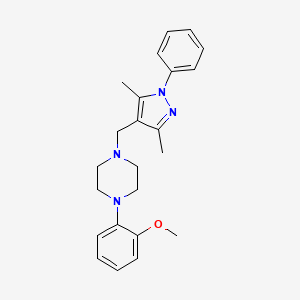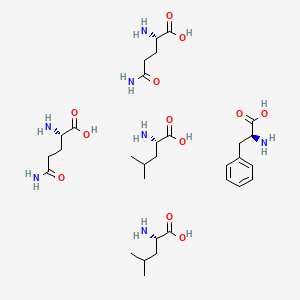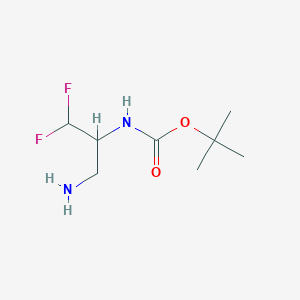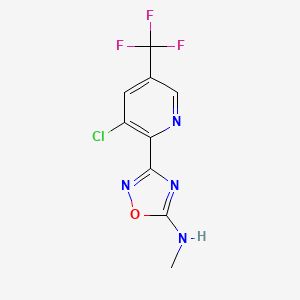![molecular formula C30H31ClN4O10S2 B12340666 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes carboxyethyl and disulfo groups, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride involves multiple steps, including the formation of the porphyrin core and subsequent functionalization The process typically starts with the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. Purification steps, such as chromatography and crystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological functions.
Reduction: Reduction reactions can modify the electronic structure of the porphyrin ring, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without degrading the porphyrin core.
Major Products
Scientific Research Applications
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its role in biological processes, including enzyme function and cellular respiration.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of sensors, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets, including enzymes and receptors. The porphyrin ring structure allows it to participate in electron transfer reactions, making it an effective catalyst and mediator in biological processes. The carboxyethyl and disulfo groups enhance its solubility and reactivity, enabling it to engage in specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid
- 3-[18-(2-Carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
Uniqueness
Compared to similar compounds, 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride stands out due to its unique combination of functional groups. The presence of both carboxyethyl and disulfo groups provides enhanced solubility and reactivity, making it more versatile for various applications. Its specific structure also allows for more targeted interactions with biological molecules, increasing its potential in medical and industrial research.
This detailed article provides a comprehensive overview of this compound, highlighting its significance in various fields of study
Properties
Molecular Formula |
C30H31ClN4O10S2 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C30H30N4O10S2.ClH/c1-13-17(5-7-27(35)36)23-12-24-18(6-8-28(37)38)14(2)20(32-24)10-25-30(46(42,43)44)16(4)22(34-25)11-26-29(45(39,40)41)15(3)21(33-26)9-19(13)31-23;/h9-12,33-34H,5-8H2,1-4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);1H |
InChI Key |
XXVDYTNWGQYGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)S(=O)(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


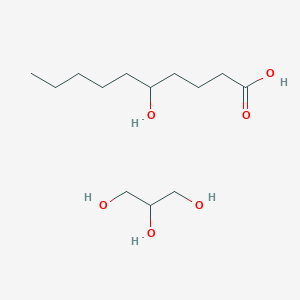
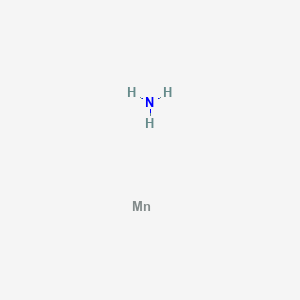
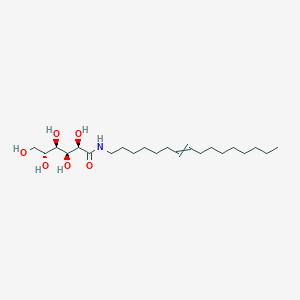
![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
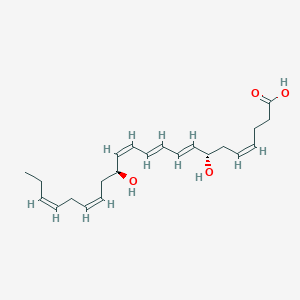

![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
